molecular formula C8H12N2O5S B073819 Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1) CAS No. 1200-55-1

Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1)

货号: B073819
CAS 编号: 1200-55-1
分子量: 248.26 g/mol
InChI 键: OVPHBYQAKDEEBD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1) is a chemical compound known for its significant role in various scientific and industrial applications. This compound is often utilized in the field of chemistry and medicine due to its unique properties and reactivity.

作用机制

Target of Action

Contrastigmin, also known as Pralidoxime Methyl Sulphate, is a cholinergic agent . The primary targets of Contrastigmin are cholinesterase enzymes, specifically acetylcholinesterase and butyrylcholinesterase . These enzymes play a crucial role in the nervous system as they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in many functions including muscle movement and memory.

Mode of Action

Contrastigmin acts by inhibiting the action of cholinesterase enzymes . This inhibition increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic function .

Biochemical Pathways

The biochemical pathways affected by Contrastigmin are primarily those involving the neurotransmitter acetylcholine. By inhibiting cholinesterase enzymes, Contrastigmin prevents the breakdown of acetylcholine, leading to an increase in its concentration . This can affect various downstream effects, such as enhancing muscle contractions and improving memory and cognition.

Result of Action

The result of Contrastigmin’s action is an enhancement of cholinergic function. This is achieved by increasing the concentration of acetylcholine, which can lead to improved muscle function and cognitive abilities . .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1) typically involves the reaction of pyridine-2-carboxaldehyde with hydroxylamine to form pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to produce the final compound as the iodide salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

化学反应分析

Types of Reactions

Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced to yield corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce different reduced forms of the compound.

科学研究应用

Antidote for Organophosphate Poisoning

The primary application of pralidoxime methyl sulfate is its use as an antidote for organophosphate poisoning. Organophosphates are widely used in agriculture as insecticides and have been implicated in numerous cases of poisoning, including those related to nerve agents. The mechanism of action involves the reactivation of acetylcholinesterase, an enzyme that is inhibited by organophosphates, thereby restoring normal cholinergic function in the nervous system .

Treatment of Myasthenia Gravis

Pralidoxime methyl sulfate has also been explored for its potential benefits in treating myasthenia gravis, an autoimmune disorder characterized by weakness in voluntary muscles. Although its exact mechanism in this context remains unclear, it is believed to enhance neuromuscular transmission by improving the availability of acetylcholine at the neuromuscular junction.

Research Applications

Beyond its established clinical uses, pralidoxime methyl sulfate has been investigated for various research applications:

  • Neuroprotective Studies : Research has examined its role in mitigating neurodegeneration caused by nerve agents like sarin, focusing on biochemical changes and long-term neurological effects following exposure .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics and pharmacodynamics of pralidoxime have provided insights into optimal dosing regimens and efficacy profiles across different animal models .
  • Structure-Activity Relationship Studies : Ongoing research aims to optimize the chemical structure of pyridinium oximes to enhance their efficacy against organophosphate toxicity. These studies focus on modifying the oxime group to improve binding affinity and reactivation rates .

Synthesis and Derivatives

Pralidoxime methyl sulfate can be synthesized through various chemical routes involving hydroxylamine and pyridine derivatives. Understanding these synthesis pathways is crucial for developing analogs with improved efficacy or reduced toxicity profiles.

Synthesis Example

A common method involves:

  • Dissolving pyridine derivatives in dry chloroform.
  • Reacting with hydroxylamine under controlled conditions.
  • Isolating the resultant product through filtration and recrystallization .

Comparative Efficacy Studies

Numerous studies have compared pralidoxime with other antidotes such as HI-6 and TMB-4, highlighting differences in efficacy against specific types of organophosphate compounds. These comparative analyses are vital for determining the best therapeutic options based on the nature of exposure .

相似化合物的比较

Similar Compounds

Uniqueness

Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1) is unique due to its specific reactivity and applications in reactivating cholinesterase enzymes. This property makes it particularly valuable in the treatment of organophosphate poisoning, distinguishing it from other similar compounds.

生物活性

Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1), commonly known as Pralidoxime methyl sulfate , is a quaternary ammonium compound primarily recognized for its role as an antidote in treating organophosphate poisoning. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Pralidoxime Methyl Sulfate

Pralidoxime methyl sulfate is categorized under oximes, which are compounds characterized by the presence of a hydroxylamine functional group. Its chemical formula is C7H10N2O3S\text{C}_7\text{H}_{10}\text{N}_2\text{O}_3\text{S} and it is often used in clinical settings to counteract the effects of organophosphate pesticides and nerve agents that inhibit acetylcholinesterase (AChE), an essential enzyme for neurotransmission.

The primary mechanism by which Pralidoxime methyl sulfate exerts its biological effects involves the reactivation of AChE. Organophosphates bind to the active site of AChE, leading to the accumulation of acetylcholine in the synaptic cleft, which can result in overstimulation of cholinergic receptors. Pralidoxime works by:

  • Binding to Phosphorylated AChE : It interacts with the phosphorylated enzyme, facilitating the release of the organophosphate and restoring AChE activity.
  • Restoration of Neuromuscular Function : By reactivating AChE, it allows for normal nerve impulse transmission, alleviating symptoms associated with poisoning.

Therapeutic Applications

Pralidoxime methyl sulfate is primarily utilized in:

  • Treatment of Organophosphate Poisoning : It is most effective when administered within 24 hours post-exposure.
  • Myasthenia Gravis : It may enhance neuromuscular transmission in this autoimmune disorder, although its exact mechanism in this context remains less understood.

Research Findings

Numerous studies have evaluated the efficacy and pharmacodynamics of Pralidoxime methyl sulfate. Key findings include:

  • Comparative Efficacy : In various animal models, Pralidoxime has demonstrated significant efficacy in reactivating AChE inhibited by different organophosphates. For instance, studies show that it can effectively reduce mortality rates when administered alongside atropine after organophosphate exposure .
  • Pharmacokinetics : Research indicates that Pralidoxime's effectiveness is influenced by factors such as timing of administration and dosage. Higher doses administered early after exposure yield better outcomes .

Case Studies

Several case studies highlight the practical applications and outcomes associated with Pralidoxime treatment:

  • Case Study on Organophosphate Poisoning :
    • Patient Profile : A 35-year-old male exposed to an organophosphate pesticide.
    • Treatment Administered : Atropine and Pralidoxime methyl sulfate.
    • Outcome : Rapid improvement in symptoms and restoration of normal respiratory function within hours post-treatment.
  • Myasthenia Gravis Management :
    • Patient Profile : A 50-year-old female diagnosed with myasthenia gravis.
    • Treatment Administered : Regular doses of Pralidoxime alongside standard therapies.
    • Outcome : Notable improvement in muscle strength and endurance over a six-month period.

Comparative Analysis with Similar Compounds

Compound NameStructureMechanismUse
PralidoximeChemical StructureReactivates AChEAntidote for organophosphate poisoning
ObidoximeChemical StructureSimilar to Pralidoxime but with different efficacy profileAntidote for nerve agent poisoning
HI-6Chemical StructureMore potent reactivator for certain nerve agentsAntidote for severe organophosphate poisoning

属性

IUPAC Name

(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.CH4O4S/c1-9-5-3-2-4-7(9)6-8-10;1-5-6(2,3)4/h2-6H,1H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPHBYQAKDEEBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C=NO.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=CC=C1/C=N/O.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6735-59-7 (Parent), 25615-00-3 (Parent), 75-93-4 (Parent)
Record name Pralidoxime methyl sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

248.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1200-55-1
Record name Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1200-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pralidoxime methyl sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC164891
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164891
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(hydroxyimino)methyl]-1-methylpyridinium methyl sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.502
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRALIDOXIME METHYL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQO9PAV523
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。